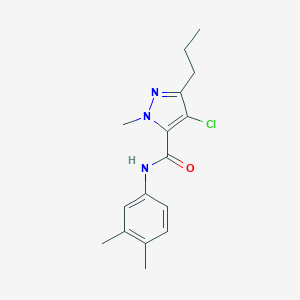![molecular formula C20H10Cl4N4O2 B287713 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287713.png)
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCPP belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
实验室实验的优点和局限性
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its efficacy and safety in vivo. Additionally, further studies are needed to explore its potential as a tool for studying the role of COX-2 and other enzymes in the inflammatory response.
合成方法
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorophenol with benzaldehyde to form 2,4-dichloro-6-benzylphenol. This intermediate is then reacted with ethyl cyanoacetate to form 2,4-dichloro-6-benzylphenyl-3-cyanoacrylate. The final step involves the cyclization of the cyanoacrylate intermediate with hydrazine hydrate to form 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone.
科学研究应用
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
属性
产品名称 |
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone |
|---|---|
分子式 |
C20H10Cl4N4O2 |
分子量 |
480.1 g/mol |
IUPAC 名称 |
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C20H10Cl4N4O2/c21-12-6-7-15(13(22)8-12)30-17-9-16(28-20(29)18(24)14(23)10-25-28)26-19(27-17)11-4-2-1-3-5-11/h1-10H |
InChI 键 |
PDFJMNASZOMHAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)

